molecular formula C8H8BrIO2 B8198192 2-Bromo-5-iodo-1,3-dimethoxybenzene

2-Bromo-5-iodo-1,3-dimethoxybenzene

Cat. No.: B8198192
M. Wt: 342.96 g/mol
InChI Key: GBBWHOUPJUHSRD-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 and a molecular weight of 342.96 g/mol . It is characterized by the presence of bromine and iodine atoms attached to a benzene ring substituted with two methoxy groups. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxybenzene followed by iodination. The reaction conditions usually involve the use of bromine and iodine reagents in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodo-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

2-Bromo-5-iodo-1,3-dimethoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound reacts with an electrophile to form a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding its reactivity and the formation of various substituted products .

Comparison with Similar Compounds

  • 2-Bromo-1,3-dimethoxybenzene
  • 2-Iodo-1,3-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Iodo-2,5-dimethoxybenzene

Comparison: 2-Bromo-5-iodo-1,3-dimethoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for more versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

2-bromo-5-iodo-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWHOUPJUHSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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